tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

Chiral synthesis CCKB receptor antagonism Enantiomeric purity

tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate (CAS 1932107-88-4; molecular formula C14H26N2O2, MW 254.37 g/mol) is a single-enantiomer (R-configuration) spirocyclic carbamate that serves as a protected amine intermediate. The compound belongs to the 8-azaspiro[4.5]decane scaffold class, a privileged structure in medicinal chemistry that frequently appears in sigma-1 receptor ligands, fatty acid amide hydrolase (FAAH) inhibitors, and CCKB/gastrin receptor antagonists.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
Cat. No. B11763208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC12CCNCC2
InChIInChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)/t11-/m1/s1
InChIKeyWXDIFKLOAMAQGE-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate Is a Strategic Chiral Spirocyclic Building Block in Drug Discovery


tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate (CAS 1932107-88-4; molecular formula C14H26N2O2, MW 254.37 g/mol) is a single-enantiomer (R-configuration) spirocyclic carbamate that serves as a protected amine intermediate . The compound belongs to the 8-azaspiro[4.5]decane scaffold class, a privileged structure in medicinal chemistry that frequently appears in sigma-1 receptor ligands, fatty acid amide hydrolase (FAAH) inhibitors, and CCKB/gastrin receptor antagonists [1][2]. Its defining feature—a defined stereocenter at the 1-position with Boc protection on the primary amine—distinguishes it from racemic or regioisomeric analogs and enables enantioselective downstream synthesis that is precluded with achiral or mis-configured starting materials.

Why Generic Substitution Fails: The Quantifiable Cost of Choosing the Wrong Stereoisomer or Regioisomer


Substituting tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate with the racemic mixture (CAS 1824202-09-6), the (S)-enantiomer (CAS 2374137-12-7), or the 8-yl-carbamate regioisomer (CAS 1782604-54-9) introduces quantifiable risks in enantioselective synthesis. The (R)-configuration is a critical determinant of biological activity in downstream targets: the clinically studied CCKB antagonist spiroglumide (CR 2194) explicitly requires the (R)-4-benzamido-5-oxo-pentanoic acid configuration for receptor binding, and its synthesis depends on the (R)-8-azaspiro[4.5]decane amine intermediate that is directly derived from the (R)-Boc-carbamate precursor [1]. Using the racemate reduces the theoretical yield of the active enantiomer by 50% before any resolution losses, while the (S)-enantiomer leads to a biologically inactive product. Similarly, the 8-yl-carbamate regioisomer cannot be used to install the amine at the spirocyclic 1-position required for downstream spiroglumide analogs. These are not speculative concerns—they are stoichiometric constraints that directly translate into wasted synthesis effort, lower overall yield, and higher cost per gram of active final compound.

tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate: Quantitative Procurement Differentiation vs. Closest Analogs


Enantiomeric Identity Defines Downstream Biological Activity: (R) vs. (S) vs. Racemic

The (R)-enantiomer (CAS 1932107-88-4) is the direct precursor to (R)-spiroglumide (CR 2194), a selective CCKB/gastrin receptor antagonist with an in vivo ID50 of 20.1 mg/kg (8.67–46.4 mg/kg) for inhibiting pentagastrin-induced acid hypersecretion [1]. The (S)-enantiomer (CAS 2374137-12-7) would yield (S)-spiroglumide, which has no reported CCKB activity. The racemic mixture (CAS 1824202-09-6) provides, at best, 50% of the active (R)-configured material, reducing the effective molar yield by half in any subsequent Boc-deprotection and amide coupling with the 3,5-dichlorobenzoyl-5-oxopentanoic acid moiety [2].

Chiral synthesis CCKB receptor antagonism Enantiomeric purity

Procurement Cost Premium for (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 1932107-88-4) commands a substantial price premium over the racemic mixture (CAS 1824202-09-6), reflecting the additional synthetic steps and chiral resolution required for enantiopure production. At the 1-gram scale, the (R)-enantiomer is listed at $2,385 from AChemBlock (97% purity) , while the racemate is available at ~¥4,981 ($680) per gram from Chemsrc (97% purity) . This represents a 3.5× cost multiplier for the (R)-enantiomer. At the 250-mg scale, the (R)-enantiomer from CymitQuimica was previously listed at a higher unit price before discontinuation; the racemate is available at ¥1,258 ($172) per 250 mg, while the (R)-enantiomer from Leyan (98% purity) carries a premium .

Procurement economics Cost-per-gram comparison Single-enantiomer premium

Regioisomeric Specificity: 1-Carbamate vs. 8-Carbamate vs. 4-Carbamate Substitution Pattern Determines Synthetic Utility

The 8-azaspiro[4.5]decane scaffold can be functionalized with a Boc-protected amine at three distinct positions: the cyclopentyl 1-position (target compound, CAS 1932107-88-4), the piperidine 8-position (CAS 1782604-54-9), and the cyclopentyl 4-position. Only the 1-carbamate regioisomer provides the amine directly on the spirocyclic junction carbon, enabling its use as a precursor to 1-amino-8-azaspiro[4.5]decanes required for spiroglumide analogs and sigma-1 receptor PET radioligands. By contrast, tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate (CAS 1782604-54-9) places the amine on the piperidine ring, yielding products with fundamentally different vector and SAR profiles; 1-oxa-8-azaspiro[4.5]decane derivatives with sigma-1 Ki values of 0.61–12.0 nM uniformly place the pharmacophoric elements at the 8-position, not the 1-position [1][2].

Regioisomer differentiation Spirocyclic building block Synthetic route design

Vendor Network Fragmentation and Discontinuation Risk for the (R)-Enantiomer

The (R)-enantiomer (CAS 1932107-88-4) has a narrower and more fragmented vendor base than the racemate (CAS 1824202-09-6). CymitQuimica has already discontinued the (R)-enantiomer in all pack sizes (1g, 100mg, 250mg) . The racemate, by contrast, is stocked by at least six active vendors (AChemBlock, Fluorochem, GLPBio, Leyan, Aladdin, Adamas) with multiple pack sizes and ongoing availability . For the (R)-enantiomer, AChemBlock (1g, $2,385) and Leyan (98% purity) remain the primary verified sources, while the (S)-enantiomer (CAS 2374137-12-7) is available from AIFChem and ChemicalBook . This fragmentation means procurement teams must qualify and potentially pre-stock the (R)-enantiomer to avoid project delays if a single-source vendor discontinues or faces supply interruption.

Supply chain risk Vendor comparison Procurement continuity

Boc-Deprotection Compatibility and Downstream Coupling Efficiency: Impact on Synthetic Route Yield

The tert-butyl carbamate (Boc) protecting group on tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate is orthogonal to the piperidine NH in the spirocyclic core, enabling selective deprotection of the primary amine under mild acidic conditions (TFA or HCl/dioxane) without affecting the secondary piperidine amine. This orthogonality is lost in regioisomers where the Boc group is on the piperidine nitrogen (e.g., tert-butyl 1-amino-8-azaspiro[4.5]decane-8-carboxylate, CAS 2055849-24-4), requiring alternative protecting group strategies that add synthetic steps . The liberated (R)-1-amine can then be directly coupled to carboxylic acid-containing pharmacophores—a critical step in preparing spiroglumide analogs and the SHP2 allosteric inhibitor RMC-3943, which incorporates the (R)-8-azaspiro[4.5]decan-1-amine fragment and achieves an IC50 of 2.19 nM against full-length SHP2 [1].

Synthetic efficiency Boc deprotection Amide coupling

Spirocyclic Scaffold Privilege: Quantified Binding Affinity of 8-Azaspiro[4.5]decane Derivatives vs. Other Spiro Cores

The 8-azaspiro[4.5]decane scaffold has been quantitatively benchmarked against other spirocyclic cores in two independent target classes. For sigma-1 receptor binding, 1-oxa-8-azaspiro[4.5]decane derivatives achieved Ki(σ1) values of 0.61–12.0 nM across seven ligands, with selectivity ratios (Ki(σ2)/Ki(σ1)) of 2–44 [1]. For FAAH inhibition, 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds were the only two spirocyclic cores among a panel that achieved k(inact)/K(i) potency values exceeding 1,500 M⁻¹s⁻¹, clearly distinguishing themselves from other spirocyclic chemotypes tested [2]. The (R)-1-amino-8-azaspiro[4.5]decane fragment derived from the target compound is also a key substructure in the SHP2 allosteric inhibitor RMC-3943 (IC50 = 2.19 nM), further validating the scaffold's versatility . No equivalent benchmarking data exists for the 8-carbamate or 4-carbamate regioisomers in these target classes, indicating that the 1-position substitution pattern is critical for accessing the full breadth of this scaffold's biological activity space.

Scaffold comparison Sigma-1 receptor affinity FAAH inhibition potency

High-Value Application Scenarios for tert-Butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate Where Substitution with Analogs Is Not Viable


Enantioselective Synthesis of CCKB/Gastrin Receptor Antagonist Lead Series (Spiroglumide Class)

Researchers pursuing (R)-configured CCKB/gastrin receptor antagonists require the (R)-Boc-8-azaspiro[4.5]decan-1-amine intermediate as the single defined enantiomer. Using the racemate (CAS 1824202-09-6) introduces a 50% yield ceiling before resolution, while the (S)-enantiomer produces an inactive distomer. The spiroglumide lead (CR 2194) demonstrates an in vivo ID50 of 20.1 mg/kg for pentagastrin-induced acid hypersecretion, and its structure-activity relationships have been extensively characterized in guinea pig brain cortex CCKB binding and rabbit gastric parietal cell Ca²⁺ mobilization assays . Only the (R)-enantiomer of the carbamate precursor enables direct access to this validated pharmacological space without additional chiral separation steps.

Synthesis of SHP2 Allosteric Inhibitors Incorporating the (R)-8-Azaspiro[4.5]decan-1-amine Pharmacophore

The SHP2 allosteric inhibitor RMC-3943 (IC50 = 2.19 nM against full-length SHP2) contains the (R)-8-azaspiro[4.5]decan-1-amine fragment as a core structural element, as disclosed in US Patent 10,280,171 (Example 111) . The Boc-protected (R)-1-amine building block (CAS 1932107-88-4) is the direct synthetic precursor to this fragment. Substitution with the (S)-enantiomer or the 8-carbamate regioisomer would yield products with fundamentally different three-dimensional presentation of the amine, likely abrogating SHP2 allosteric binding. The 1-carbamate regioisomer's orthogonal Boc protection is critical for the convergent synthetic route, allowing selective deprotection and coupling to the pyrazolopyrazine warhead without additional protecting group manipulations .

Development of Sigma-1 Receptor PET Radioligands via 1-Oxa-8-Azaspiro[4.5]decane Intermediate Derivatization

The 1-oxa-8-azaspiro[4.5]decane scaffold, accessible via functional group interconversion from the 8-azaspiro[4.5]decane core, has produced sigma-1 receptor ligands with Ki values of 0.61–12.0 nM and selectivity over sigma-2 receptors of 2–44-fold . Compound 8 from this series was radiolabeled with ¹⁸F to yield [¹⁸F]8, achieving radiochemical purity >99%, molar activity of 94–121 GBq/μmol, and high initial brain uptake in mice with 70–75% reduction in brain-to-blood ratio upon SA4503 pretreatment, confirming sigma-1 specific binding in vivo . While the target compound is not itself a sigma-1 ligand, it serves as the stereochemically defined building block for constructing the spirocyclic core that underpins this ligand class. The (R)-configuration at the 1-position is essential for maintaining the correct spatial orientation of the amine during subsequent scaffold diversification.

FAAH Inhibitor Lead Optimization Using the 8-Azaspiro[4.5]decane Scaffold as a Privileged Core

The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as one of only two spirocyclic cores achieving FAAH k(inact)/K(i) potency values exceeding 1,500 M⁻¹s⁻¹, distinguishing it from other spirocyclic chemotypes in a systematic scaffold screen . Lead compounds from this series demonstrated suitable FAAH potency and selectivity for further medicinal chemistry optimization . The (R)-Boc-1-amino-8-azaspiro[4.5]decane intermediate provides a defined starting point for constructing focused libraries of urea and carbamate-based FAAH covalent inhibitors with the correct stereochemistry pre-installed. Using the racemate introduces stereochemical heterogeneity that complicates SAR interpretation and reduces the effective potency of each library member by up to 2-fold.

Quote Request

Request a Quote for tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.